5-(3-Methoxyphenyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(benzenesulfonylmethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-21-13-7-5-6-12(10-13)16-17-15(18-22-16)11-23(19,20)14-8-3-2-4-9-14/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNUMQDLXZSVHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound features a 1,2,4-oxadiazole core substituted at position 3 with a phenylsulfonylmethyl group and at position 5 with a 3-methoxyphenyl moiety. Key challenges in its synthesis include:
Cyclocondensation of Amidoximes with Acylating Agents
General Methodology
This two-step approach involves forming an amidoxime intermediate followed by cyclization with an acylating agent. For the target compound, 3-methoxybenzamidoxime reacts with phenylsulfonylmethyl acyl chloride under basic conditions:
$$
\text{3-Methoxybenzamidoxime} + \text{PhSO}2\text{CH}2\text{COCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound} + \text{HCl}
$$
Experimental Protocol
- Amidoxime preparation : 3-Methoxybenzonitrile (1.0 equiv) is treated with hydroxylamine hydrochloride (1.2 equiv) in ethanol at 80°C for 6 hours.
- Cyclization : The amidoxime is reacted with phenylsulfonylmethyl acyl chloride (1.1 equiv) in dichloromethane (DCM) with triethylamine (2.0 equiv) as a base. The mixture is stirred at 25°C for 12 hours.
Hydrazide Cyclization Route
Hydrazide Intermediate Formation
A hydrazide derived from 3-methoxybenzoic acid serves as the precursor. The synthetic pathway involves:
Cyclization with Sulfonylmethylating Agents
The hydrazide undergoes cyclodehydration with phenylsulfonylacetic acid in the presence of phosphorus oxychloride (POCl₃):
$$
\text{Hydrazide} + \text{PhSO}2\text{CH}2\text{COOH} \xrightarrow{\text{POCl}3, 80^\circ\text{C}} \text{Target Compound} + \text{H}2\text{O}
$$
Key Data :
One-Pot Synthesis Using Isocyanides
Intramolecular Aza-Wittig Cyclization
A modern one-pot method employs (N-isocyanimino)triphenylphosphorane for cyclization:
- Substrate Preparation : 3-Methoxybenzoyl chloride and phenylsulfonylmethyl isocyanide are combined in chloroform.
- Cyclization : The mixture is stirred at 25°C for 12 hours, yielding the target compound via intramolecular aza-Wittig reaction.
Advantages :
Comparative Analysis of Methods
Key Observations :
- The aza-Wittig method offers superior yields but requires specialized reagents.
- Amidoxime routes are more accessible but suffer from moderate efficiency.
Mechanistic Insights and Side Reactions
Competing Pathways in Cyclocondensation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Synthesis and Characterization
The compound can be synthesized through the reaction of 2-(3-methoxyphenyl)imidazo[1,2-a]pyridine with bromomethyl phenyl sulfone in the presence of a catalyst and base under controlled conditions. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound .
Antibacterial Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antibacterial properties. For instance, compounds structurally related to 5-(3-Methoxyphenyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole have been tested against various bacterial strains including Pseudomonas aeruginosa and Staphylococcus aureus. The results indicated notable antibacterial efficacy, suggesting potential therapeutic applications in treating infections caused by resistant strains .
Antioxidant Properties
The compound also shows promising antioxidant activities. Research indicates that oxadiazole derivatives can scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress-related diseases .
Anticancer Potential
A significant area of interest is the anticancer potential of this compound. Studies have shown that related compounds can inhibit cancer cell proliferation in various cancer types such as glioblastoma and breast cancer. These compounds induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells, making them suitable candidates for further development in cancer therapy .
Applications in Drug Development
The unique structural features of this compound allow for modifications that enhance its biological activity. This flexibility makes it a valuable scaffold in drug design:
| Property | Description |
|---|---|
| Antibacterial | Effective against multiple resistant bacterial strains |
| Antioxidant | Scavenges free radicals; potential for neuroprotective applications |
| Anticancer | Induces apoptosis in various cancer cell lines with low toxicity |
| Versatility | Allows for structural modifications to optimize pharmacological properties |
Case Studies
Several case studies highlight the effectiveness of oxadiazoles in clinical settings:
- A study on the synthesis and evaluation of new oxadiazole derivatives demonstrated significant anticancer activity against the MDA-MB-231 breast cancer cell line. The study emphasized the need for further optimization to enhance efficacy while minimizing toxicity .
- Another investigation focused on the antibacterial properties of oxadiazole derivatives showed that specific modifications could lead to enhanced activity against Staphylococcus aureus, indicating a pathway for developing new antibiotics .
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, and DNA. These interactions can lead to the modulation of biochemical pathways, resulting in therapeutic effects. For example, the compound may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Substituent Variations at Position 3
The 3-position of 1,2,4-oxadiazoles significantly influences biological activity. Key comparisons include:
Key Findings :
- Sulfonyl vs.
- Steric Effects: Bulky substituents like quinuclidinylmethyl () or bromophenoxymethyl () may reduce synthetic yields but improve target selectivity .
Substituent Variations at Position 5
The 5-position often determines electronic and steric interactions with biological targets:
Key Findings :
- Methoxy Position : The 3-methoxy group in the target compound may offer better solubility than para-substituted analogs (e.g., 4-methoxyphenyl in ) due to reduced symmetry .
- Electron-Withdrawing Groups : Fluorine or chlorine substituents () enhance activity in cancer models, suggesting the target compound’s methoxy group could be optimized for specific targets .
Key Findings :
- Base Sensitivity : Reactions using Cs₂CO₃ () or NaH () show substituent-dependent yields, with electron-rich groups (e.g., methoxy) sometimes reducing efficiency .
- Sulfonyl Group Introduction : Sulfonamide coupling () requires precise conditions to avoid byproducts, suggesting the target compound’s synthesis may involve multi-step optimization .
Biological Activity
5-(3-Methoxyphenyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole is a synthetic compound that belongs to the oxadiazole class of heterocyclic compounds. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial domains. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C16H14N2O4S
- Molecular Weight : 330.36 g/mol
- CAS Number : 672925-67-6
Biological Activity Overview
The biological activities of oxadiazole derivatives are well-documented, with numerous studies highlighting their potential as therapeutic agents. The specific compound in focus has shown promising results in various biological assays.
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated against various cancer cell lines:
These values indicate the concentration required to inhibit cell growth by 50%. The compound's efficacy was also supported by molecular docking studies that suggested strong binding affinities to target proteins involved in cancer progression.
The mechanism through which oxadiazole derivatives exert their anticancer effects includes:
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways such as EGFR and Src kinases.
- Disruption of cellular proliferation.
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives have shown antimicrobial activity against various pathogens. A review indicated that these compounds possess broad-spectrum activity against bacteria and fungi:
| Pathogen | Activity | Reference |
|---|---|---|
| Mycobacterium tuberculosis | Active against resistant strains | |
| Staphylococcus aureus | Moderate activity observed |
Case Studies
Several case studies have been published detailing the synthesis and evaluation of oxadiazole derivatives, including our compound of interest:
- Study on Anticancer Activity : A series of oxadiazole derivatives were synthesized and tested for their effects on different cancer cell lines. The study found that specific modifications to the oxadiazole ring enhanced cytotoxicity against MDA-MB-435 (melanoma) and HCT-15 (colon cancer) cells, with some compounds achieving GP values significantly higher than standard treatments like doxorubicin .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of oxadiazoles against Mycobacterium tuberculosis. The derivatives showed promising results with IC50 values indicating effective inhibition of bacterial growth .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(3-Methoxyphenyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole?
- The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the phenylsulfonylmethyl group can be introduced through sulfonylation of a pre-formed oxadiazole intermediate. Key steps include:
- Use of sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) as a base to facilitate coupling .
- Purification via flash column chromatography (SiO₂, heptane:isopropyl acetate gradients) to isolate the product .
- Confirmation of structure using ¹H/¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) .
Q. How can the purity and stability of this compound be validated in experimental settings?
- Purity : Assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N content) .
- Stability : Perform accelerated degradation studies under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 40°C for 48 hours) and monitor by TLC or LC-MS .
- Crystallinity : Single-crystal X-ray diffraction (SC-XRD) confirms molecular packing and absence of polymorphic impurities .
Q. What in vitro assays are suitable for initial biological activity screening?
- Anticancer activity : Use MTT assays on cancer cell lines (e.g., breast T47D, colorectal HCT116) with IC₅₀ calculations .
- Apoptosis induction : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
- Target engagement : Photoaffinity labeling (e.g., using a radiolabeled analog) to identify binding partners like TIP47, an IGF-II receptor binding protein .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity?
- SAR Insights :
- 3-Methoxyphenyl group : Enhances solubility and modulates electron density, improving binding to hydrophobic pockets in enzyme active sites .
- Phenylsulfonylmethyl group : Introduces strong electron-withdrawing effects, critical for stabilizing transition states in target interactions .
- Substitution at the 5-position with halogens (e.g., Cl, F) or heterocycles (e.g., thiophene) increases potency against resistant cell lines .
Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?
- Hypothesis-driven design :
- Test compound uptake differences using fluorescent analogs (e.g., TSQ probes) to assess intracellular accumulation .
- Evaluate metabolic stability in liver microsomes to identify cell line-specific detoxification pathways .
- Use RNA-seq to compare expression levels of putative targets (e.g., HIF-1α, TIP47) in sensitive vs. resistant lines .
Q. How can the mechanism of action be distinguished from off-target effects?
- Target validation :
- CRISPR-Cas9 knockout of candidate targets (e.g., TIP47) followed by rescue experiments .
- Competitive binding assays with known inhibitors (e.g., BAY87-2243 for HIF-1 inhibition) .
- Off-target profiling :
- Screen against a panel of 100+ kinases/phosphatases using affinity-based proteomics .
Q. What computational tools predict the compound’s ADMET properties?
- Software :
- ADMET Predictor : Estimates blood-brain barrier permeability and CYP450 inhibition .
- SwissADME : Calculates lipophilicity (logP) and polar surface area (PSA) to optimize bioavailability .
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
